![molecular formula C10H21NO3 B14287255 N-[2-(2-Hydroxyethoxy)ethyl]hexanamide CAS No. 118908-58-0](/img/structure/B14287255.png)
N-[2-(2-Hydroxyethoxy)ethyl]hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-Hydroxyethoxy)ethyl]hexanamide is an organic compound with the molecular formula C12H25NO3 It is characterized by the presence of a hexanamide group attached to a hydroxyethoxyethyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Hydroxyethoxy)ethyl]hexanamide typically involves the reaction of hexanoyl chloride with 2-(2-hydroxyethoxy)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2-Hydroxyethoxy)ethyl]hexanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-Hydroxyethoxy)ethyl]hexanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-(2-Hydroxyethoxy)ethyl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethoxyethyl group can form hydrogen bonds with active sites, while the hexanamide group can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[2-(2-Hydroxyethoxy)ethyl]octanamide
- N-[2-(2-Hydroxyethoxy)ethyl]decanamide
- N-[2-(2-Hydroxyethoxy)ethyl]dodecanamide
Uniqueness
N-[2-(2-Hydroxyethoxy)ethyl]hexanamide is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its balanced hydrophilic and hydrophobic characteristics make it suitable for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
118908-58-0 |
|---|---|
Molekularformel |
C10H21NO3 |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
N-[2-(2-hydroxyethoxy)ethyl]hexanamide |
InChI |
InChI=1S/C10H21NO3/c1-2-3-4-5-10(13)11-6-8-14-9-7-12/h12H,2-9H2,1H3,(H,11,13) |
InChI-Schlüssel |
XPYACRVCRHBOJH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)NCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]oxy}ethan-1-ol](/img/structure/B14287173.png)
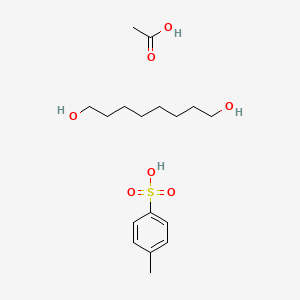

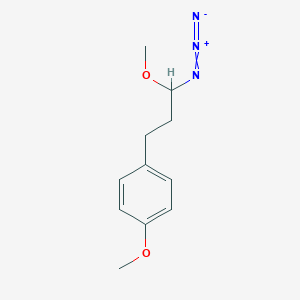
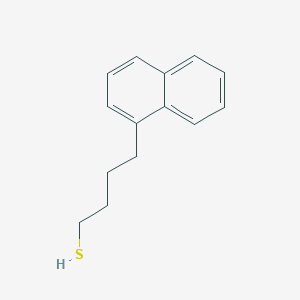
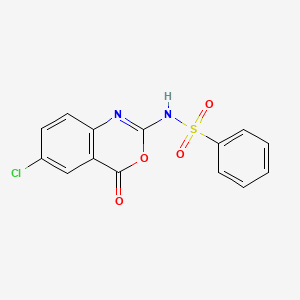
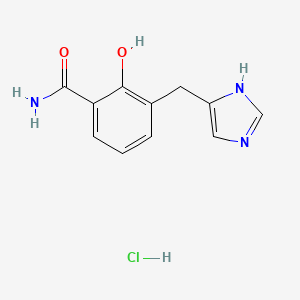
![Trichloro[11-(4-methoxyphenoxy)undecyl]silane](/img/structure/B14287195.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 3-ethylpentanoate](/img/structure/B14287207.png)
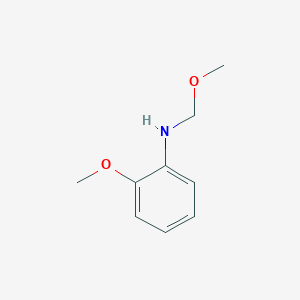
![Bis[(pentafluorophenyl)methyl] pyrene-1,2-dicarboxylate](/img/structure/B14287230.png)
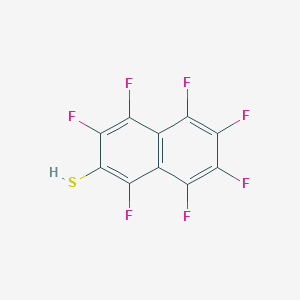
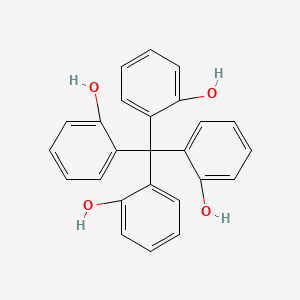
![2-Methoxy-4-[1,3,3-tris(ethylsulfanyl)propyl]phenol](/img/structure/B14287241.png)
